Home > Products > Building Blocks P1645 > 2,3-dimethylquinoxalin-6-amine
2,3-dimethylquinoxalin-6-amine - 7576-88-7

2,3-dimethylquinoxalin-6-amine

Catalog Number: EVT-369039
CAS Number: 7576-88-7
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2,3-Dimethyl-6-quinoxalinamine is a chemical compound used in scientific research. It has a molecular formula of C10H11N3 and a molecular weight of 173.21 .

Synthesis Analysis

The synthesis of 2,3-Dimethyl-6-quinoxalinamine involves the Suzuki cross-coupling reaction . The process yields the compound in high yield .

Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-6-quinoxalinamine consists of 10 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethyl-6-quinoxalinamine include a molecular weight of 173.21 . More detailed properties like melting point, boiling point, and density were not available in the search results.

Overview

2,3-Dimethylquinoxalin-6-amine is a compound belonging to the quinoxaline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. Quinoxalines are heterocyclic compounds characterized by a fused benzene and pyrazine ring structure. This specific derivative, 2,3-dimethylquinoxalin-6-amine, has gained attention due to its potential as an acetylcholinesterase inhibitor and its antiproliferative properties against various cancer cell lines.

Source and Classification

The compound can be classified under the category of amine derivatives of quinoxaline, specifically as a 6-aminoquinoxaline analog. It is synthesized from starting materials such as o-phenylenediamine and glyoxal derivatives. The biological evaluation of 2,3-dimethylquinoxalin-6-amine has shown promising results in inhibiting acetylcholinesterase activity, making it a candidate for further pharmacological studies .

Synthesis Analysis

Methods

The synthesis of 2,3-dimethylquinoxalin-6-amine typically involves several key steps:

  1. Starting Materials: The synthesis begins with o-phenylenediamine and glyoxal derivatives.
  2. Liquid-Assisted Grinding Method: This method has been utilized to facilitate the reaction under solvent-free conditions, yielding good product yields ranging from 70% to 92% .
  3. Reduction Process: The reduction of 2-nitroquinoxalines to form the corresponding amino derivatives is often achieved using stannous (II) chloride as a reducing agent .
  4. Characterization Techniques: The resulting compounds are characterized using techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HR-MS) to confirm their structures .

Technical Details

The Claisen-Schmidt condensation reaction is also employed in some synthetic pathways to introduce various substituents on the quinoxaline core, enhancing its biological activity .

Molecular Structure Analysis

Structure

The molecular structure of 2,3-dimethylquinoxalin-6-amine can be described as follows:

  • Chemical Formula: C10H10N2
  • Molecular Weight: Approximately 174.20 g/mol
  • Structural Features: The compound features a quinoxaline backbone with two methyl groups at the 2 and 3 positions and an amino group at the 6 position.

Data

The structural data can be summarized as follows:

PropertyValue
Molecular FormulaC10H10N2
Molecular Weight174.20 g/mol
Boiling PointNot Available
Melting PointNot Available
Chemical Reactions Analysis

Reactions

The reactions involving 2,3-dimethylquinoxalin-6-amine include:

  1. Acetylcholinesterase Inhibition: The compound exhibits significant inhibition of acetylcholinesterase with an IC50 value of 0.077 µM, which is more potent than traditional inhibitors like tacrine .
  2. Antiproliferative Activity: It shows low micromolar potency against various cancer cell lines, indicating potential applications in cancer therapy .

Technical Details

The enzyme kinetics studies suggest that the mechanism of action involves binding interactions at the peripheral anionic site of acetylcholinesterase, where specific amino acid residues facilitate the binding of the compound through hydrogen bonds and π–π interactions .

Mechanism of Action

The mechanism by which 2,3-dimethylquinoxalin-6-amine exerts its biological effects primarily involves:

  1. Binding to Acetylcholinesterase: The compound interacts with the enzyme's active site and peripheral anionic site.
  2. Enzyme Kinetics: Studies indicate that it maintains a high maximum velocity (Vmax) while altering the Michaelis constant (Km), suggesting competitive inhibition .
  3. Structural Interactions: The presence of functional groups allows for hydrogen bonding with key residues in the enzyme's active site, enhancing its inhibitory potency.
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as boiling point and melting point are not extensively documented for this compound, it is generally expected to be a solid at room temperature due to its structure.

Chemical Properties

Key chemical properties include:

Applications

Scientific Uses

  1. Pharmacological Research: Due to its acetylcholinesterase inhibitory activity, it holds potential for treating neurodegenerative diseases like Alzheimer's.
  2. Cancer Therapy: Its antiproliferative effects suggest applications in oncology research for developing new anticancer agents.
  3. Biochemical Studies: Used in studies exploring enzyme kinetics and structure-activity relationships within quinoxaline derivatives.
Introduction

Quinoxaline Derivatives in Modern Medicinal Chemistry

Quinoxaline derivatives represent a privileged scaffold in drug discovery due to their versatile pharmacological profiles and synthetic tractability. These nitrogen-containing heterocycles consist of fused benzene and pyrazine rings, enabling diverse chemical modifications that fine-tune their electronic properties and biological interactions. The 2,3-dimethylquinoxalin-6-amine structure exemplifies this versatility, featuring an electron-donating methyl group at the C2 and C3 positions and an electron-rich amino group at the C6 position. This specific substitution pattern creates a push-pull electronic system that enhances its potential for interacting with biological targets, particularly in the central nervous system [4].

The significance of quinoxaline derivatives extends beyond their structural features to their broad therapeutic potential. These compounds demonstrate remarkable bioavailability and blood-brain barrier permeability, attributed to their balanced lipophilicity and molecular weight characteristics. The dimethylamine (DMA) pharmacophore, present in many CNS-active drugs, contributes to enhanced solubility and pharmacokinetic properties while enabling critical interactions with neuronal receptors and enzymes [5]. This makes 2,3-dimethylquinoxalin-6-amine a particularly interesting candidate for neuropharmacological applications, as its structure incorporates both the quinoxaline core and a functionalized amine group that may mimic natural neurotransmitters.

  • Table 1: Structural Features and Implications of 2,3-Dimethylquinoxalin-6-amine
    Structural FeatureChemical ImplicationBiological Consequence
    Quinoxaline corePlanar aromatic system with electron-deficient characterDNA intercalation potential; Enzyme/receptor binding
    C2,C3-dimethyl groupsEnhanced lipophilicity; Steric hindrance modulationImproved BBB penetration; Target selectivity
    C6-amino groupHydrogen bonding capability; Electron donationSpecific binding interactions; Charge transfer complexes
    Molecular formula (C₁₀H₁₁N₃)Moderate molecular weight (173.22 g/mol)Favorable drug-likeness parameters

Neuropharmacological Significance in Neurodegenerative Disease Research

The neuropharmacological relevance of 2,3-dimethylquinoxalin-6-amine emerges from its potential to modulate pathological pathways in neurodegenerative diseases, particularly Alzheimer's disease (AD) and Parkinson's disease (PD). These conditions involve complex molecular mechanisms including protein misfolding, oxidative stress, neuroinflammation, and neurotransmitter deficits. Quinoxaline derivatives demonstrate intrinsic antioxidant properties and the ability to influence key transcriptional pathways that protect against neurodegeneration [4] [6].

Specifically, research indicates that quinoxaline analogs can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the primary cellular defense system against oxidative stress. In AD patients, Nrf2 activity is significantly diminished (approximately 50% reduction in frontal cortex astrocytes), compromising the brain's ability to counteract oxidative damage. The Nrf2 pathway regulates over 200 cytoprotective genes, including heme oxygenase-1 (HO-1) and glutathione peroxidase 4 (GPX4), which are crucial for maintaining redox homeostasis [6]. Concurrently, inhibition of BTB and CNC homology 1 (Bach1), a transcriptional repressor of Nrf2, has emerged as a complementary therapeutic strategy. 2,3-Dimethylquinoxalin-6-amine's structural features position it as a potential dual modulator of this pathway, offering a multi-target approach to neuroprotection that addresses the complex pathophysiology of neurodegenerative disorders.

Historical Development of Quinoxaline-Based Therapeutic Agents

The medicinal exploration of quinoxalines spans over a century, evolving from early antimicrobial applications to sophisticated CNS-targeted therapies. Initial interest focused on natural quinoxaline antibiotics like echinomycin and triostin A, which demonstrated potent antibacterial activity through DNA intercalation. The discovery of the quinoxaline core in clinically approved drugs such as varenicline (for smoking cessation) and brimonidine (for glaucoma treatment) validated its pharmaceutical relevance and stimulated further research into neuroactive derivatives [4].

Significant milestones in quinoxaline drug development include:

  • 1950s-1970s: Identification of quinoxaline di-N-oxides as antimicrobial agents
  • 1980s-1990s: Development of quinoxaline-based kinase inhibitors for cancer therapy
  • Early 2000s: FDA approval of varenicline (Chantix®), a quinoxaline derivative targeting neuronal nicotinic receptors
  • 2010-Present: Intensive investigation of quinoxalines for neurodegenerative diseases, particularly focusing on multi-target directed ligands (MTDLs)

Recent advances have established efficient synthetic methodologies for C6-functionalized quinoxalines, enabling the production of diverse analogs like 2,3-dimethylquinoxalin-6-amine. These developments coincide with the shift toward MTDLs in neurodegeneration research, where quinoxaline derivatives show exceptional promise due to their capacity to simultaneously modulate multiple pathological processes [4] [9].

Properties

CAS Number

7576-88-7

Product Name

2,3-dimethylquinoxalin-6-amine

IUPAC Name

2,3-dimethylquinoxalin-6-amine

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C10H11N3/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,11H2,1-2H3

InChI Key

QBZGAULXCVZXFL-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C=C(C=CC2=N1)N)C

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.